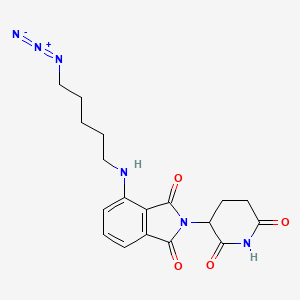
Pomalidomide-C5-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C5-azide is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD). Pomalidomide itself is a thalidomide analogue used primarily in the treatment of multiple myeloma. This compound is particularly significant in the field of targeted protein degradation, where it serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C5-azide typically involves the conjugation of pomalidomide with a C5-azide linker. One common method includes the use of click chemistry, where the azide group reacts with an alkyne to form a stable triazole linkage. This reaction is often carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C5-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group readily undergoes cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions .
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Such as hydrogen gas or hydrazine for azide reduction.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are commonly used solvents .
Major Products Formed
Triazoles: Formed through click chemistry.
Scientific Research Applications
Pomalidomide-C5-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Mechanism of Action
Pomalidomide-C5-azide exerts its effects primarily through the recruitment of the E3 ubiquitin ligase cereblon (CRBN). This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The azide group allows for the conjugation of pomalidomide to various ligands, facilitating the formation of bifunctional molecules that can target specific proteins for degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another thalidomide analogue with similar applications in multiple myeloma treatment.
Pomalidomide: The base compound from which Pomalidomide-C5-azide is derived .
Uniqueness
This compound is unique due to its azide functional group, which enables click chemistry reactions. This feature allows for the rapid and efficient synthesis of complex molecules, making it a valuable tool in the development of targeted therapies and research applications .
Properties
Molecular Formula |
C18H20N6O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(5-azidopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26) |
InChI Key |
XINWYKDRHLFQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















